molecular formula C17H33N3O3 B14792313 tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate

tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate

Cat. No.: B14792313
M. Wt: 327.5 g/mol
InChI Key: PVFWFAOPEOQIMS-UHFFFAOYSA-N
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Description

tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate is a chiral, Boc-protected piperidine derivative featuring a secondary amide side chain with an isopropyl group and a primary amine. This compound is structurally characterized by:

  • A six-membered piperidine ring with a tert-butoxycarbonyl (Boc) protective group at the 1-position.
  • A (S)-2-amino-N-isopropylpropanamido substituent at the 2-position of the piperidine ring, connected via a methylene linker.

Properties

Molecular Formula

C17H33N3O3

Molecular Weight

327.5 g/mol

IUPAC Name

tert-butyl 2-[[2-aminopropanoyl(propan-2-yl)amino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H33N3O3/c1-12(2)20(15(21)13(3)18)11-14-9-7-8-10-19(14)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3

InChI Key

PVFWFAOPEOQIMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCCCN1C(=O)OC(C)(C)C)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Strategic Considerations

The target molecule can be dissected into three modular components (Figure 1):

  • Piperidine backbone with a Boc-protected amine.
  • Methylene linker for side-chain attachment.
  • (S)-2-Amino-N-isopropylpropanamide moiety.

Key challenges :

  • Stereoselective introduction of the (S)-amino group.
  • Chemoselective functionalization of the piperidine nitrogen.
  • Stability of the Boc group under reaction conditions.

Established Synthetic Routes

Boc Protection of Piperidine Derivatives

The Boc group is typically introduced early to shield the piperidine nitrogen. A widely cited method involves:

  • Starting material : 2-(Aminomethyl)piperidine.
  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM) using 1.2 equivalents of triethylamine (TEA) at 0–25°C for 4–6 hours.
    • Yield : 85–92%.
    • Key observation : Excess Boc₂O (1.5 eq.) improves conversion but necessitates careful quenching to avoid side reactions.

Side-Chain Installation via Amide Coupling

The (S)-2-amino-N-isopropylpropanamide side chain is introduced via coupling reactions. Two predominant strategies exist:

Carbodiimide-Mediated Coupling
  • Activation : (S)-2-Amino-N-isopropylpropanoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
  • Coupling : Reacted with Boc-protected 2-(aminomethyl)piperidine at 0°C → 25°C for 12–18 hours.
    • Yield : 70–78%.
    • Limitation : Epimerization risk at the (S)-center requires strict temperature control.
Mixed Carbonate Approach

An alternative employs in situ generation of an acyl chloride:

  • Chlorination : (S)-2-Amino-N-isopropylpropanoic acid treated with thionyl chloride (SOCl₂) in DCM.
  • Reaction : Acyl chloride reacted with Boc-protected piperidine derivative in the presence of N,N-diisopropylethylamine (DIPEA).
    • Yield : 82–88%.
    • Advantage : Faster reaction times (2–4 hours) and reduced epimerization.

Stereochemical Control and Resolution

The (S)-configuration is critical for bioactivity. Key methodologies include:

Chiral Pool Synthesis

  • Use of commercially available (S)-2-aminopropanoic acid derivatives ensures enantiomeric purity.

Enzymatic Resolution

  • Lipase-catalyzed kinetic resolution of racemic intermediates (e.g., ester hydrolysis) achieves >99% ee in select cases.

Industrial-Scale Optimizations

Solvent Selection

  • THF vs. acetonitrile : THF offers higher solubility for Boc intermediates, but acetonitrile enables easier workup due to lower boiling point.
  • Cost analysis : Acetonitrile is preferred at scale (50% cost reduction vs. THF).

Catalytic Enhancements

  • Palladium catalysts : Hydrogenolysis of benzyl-protected intermediates (e.g., in WO2019158550A1) achieves 93–95% yield with 0.5% Pd/C.
  • Microwave assistance : Reduces coupling times from 18 hours to 30 minutes.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Epimerization Risk Scalability
EDC/HOBt coupling 70–78% 12–18 h Moderate Moderate
Acyl chloride coupling 82–88% 2–4 h Low High
Enzymatic resolution 65–70% 24–48 h None Low

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Chiral GC : Enantiomeric excess >99% (Cyclodextrin-based column).
  • NMR : Distinct Boc signal at δ 1.40 ppm (¹H) and 155 ppm (¹³C).

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of pharmaceutical agents and drug candidates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Core Heterocycle

  • Target Compound : Piperidine (6-membered ring), which reduces ring strain compared to pyrrolidine and allows for distinct conformational flexibility .
  • Compound 1 (): Pyrrolidine (5-membered ring), increasing ring strain but favoring compact stereoelectronic environments for catalysis or binding .
  • Compound 58 (): Pyrrolidine with a peptide chain, emphasizing rigidity for peptide backbone alignment .

Side-Chain Substituents

  • Target Compound: Features a simple amino-isopropylpropanamido group, enabling nucleophilic reactivity at the primary amine.
  • Compound 58 : Contains a branched peptide sequence (leucine and valine residues), tailored for protease resistance or biomolecular recognition .

Physical and Spectroscopic Properties

  • Melting Point :
    • Compound 58 exhibits a broad melting range (115.5–128.6°C), attributed to its peptide-derived crystallinity . The target compound’s melting point is expected to be lower due to its less rigid side chain.
  • Chromatography :
    • Compound 58 has an Rf of 0.35 in DCM/MeOH (96:4), suggesting moderate polarity . The target compound would likely display higher Rf values due to reduced hydrogen-bonding capacity from its simpler side chain.
  • Spectroscopy :
    • Compound 58’s ¹H NMR shows distinct δ 0.8–1.0 ppm signals for methyl groups in leucine/valine residues, while the target compound’s isopropyl group would resonate near δ 1.1–1.3 ppm .

Key Research Findings

Synthetic Efficiency: Reductive amination (used in Compound 1) offers higher atom economy for secondary amine formation compared to peptide coupling (Compound 58), but the latter ensures precise stereocontrol .

Side-Chain Impact : Hydrophobic substituents (e.g., cycloheptylethyl in Compound 1) significantly alter solubility, necessitating tailored purification protocols .

Boc Group Utility : All three compounds leverage the Boc group for amine protection, which is cleavable under acidic conditions without disturbing amide bonds .

Q & A

Q. What are the key steps in synthesizing tert-Butyl 2-(((S)-2-amino-N-isopropylpropanamido)methyl)piperidine-1-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis involves coupling (S)-1-Boc-piperidine-2-carboxylic acid with an intermediate under peptide-like conditions. Key steps include:

  • Activation : Use HBTU (2.1 eq) as a coupling agent in dry dichloromethane (DCM) with NEt₃ (2.0 eq) to activate the carboxyl group .
  • Reaction Time : Stirring at room temperature for 4 days ensures complete amide bond formation .
  • Purification : Column chromatography (basic alumina, PE/EtOAc/MeOH 90:30:4) achieves >95% purity .
    Optimization Tips :
  • Monitor reaction progress via TLC or LC-MS to adjust stoichiometry.
  • Use anhydrous solvents and inert atmospheres to minimize side reactions.

Q. Which spectroscopic methods are most effective for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using δ values and coupling constants (e.g., diastereotopic protons near the piperidine ring). reports δ 1.45 ppm for tert-butyl protons and δ 4.2–4.5 ppm for carbamate NH groups .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and Boc-group vibrations (~1250 cm⁻¹) .
  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., amylose-based columns) to verify (S)-configuration .

Q. What purification techniques are recommended for isolating this compound with high purity?

Methodological Answer:

  • Column Chromatography : Use silica or alumina columns with gradients of non-polar (PE) to polar (EtOAc/MeOH) solvents to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., hexane/EtOAc) for crystalline intermediates.
  • HPLC Prep : For trace impurities, employ reverse-phase HPLC with acetonitrile/water gradients.

Advanced Research Questions

Q. How can researchers address challenges in maintaining stereochemical integrity during synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-configured starting materials (e.g., (S)-Boc-piperidine-2-carboxylic acid) to enforce stereochemistry .
  • Reaction Monitoring : Employ chiral derivatization agents (e.g., Mosher’s acid) followed by ¹H NMR to detect racemization .
  • Low-Temperature Coupling : Perform reactions at 0–4°C to minimize epimerization during amide bond formation .

Q. What are the critical factors influencing the stability of this compound under different experimental conditions?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group .
  • pH Sensitivity : Avoid strongly acidic/basic conditions (e.g., TFA deprotection) unless intentional.
  • Light/Oxidation : Protect from UV light and strong oxidizers (e.g., peroxides), which degrade the piperidine ring .

Q. How can contradictory data regarding solubility and formulation be resolved in preclinical studies?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (polar aprotic) vs. PEG-400 (biocompatible) using dynamic light scattering (DLS) .
  • Log P Analysis : Calculate partition coefficients (e.g., using PubChem data, Log S ≈ –3.5) to predict lipid membrane permeability .
  • Salt Formation : Explore hydrochloride or trifluoroacetate salts to improve aqueous solubility for in vivo assays .

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate Trapping : Quench reactive intermediates (e.g., acyl ureas) with scavengers like polymer-bound amines .
  • Catalytic Optimization : Screen palladium or organocatalysts for Suzuki couplings (if boronate intermediates are used) .
  • Scale-Up Adjustments : Increase equivalents of limiting reagents (e.g., HBTU) by 10–20% for large-scale reactions .

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